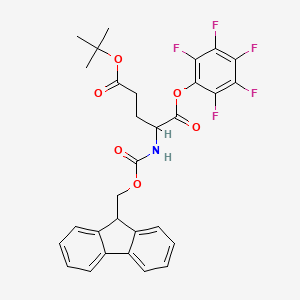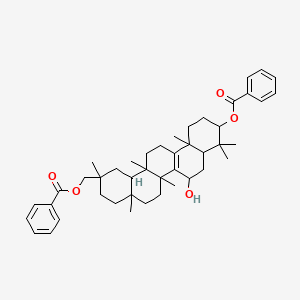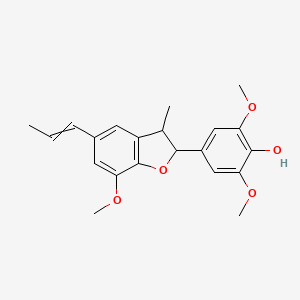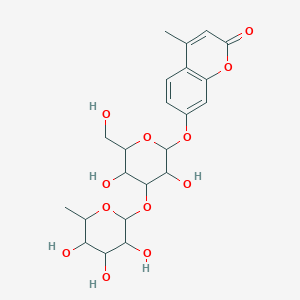![molecular formula C41H66O11 B13391949 10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13391949.png)
10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Beta-Hederin can be synthesized through various chemical processes. One common method involves the extraction of saponins from Hedera helix leaves, followed by purification using chromatographic techniques . The leaves are typically dried, ground, and subjected to solvent extraction to isolate the saponins. The crude extract is then purified to obtain beta-Hederin.
Industrial Production Methods
Industrial production of beta-Hederin often involves large-scale extraction from Hedera helix leaves. The process includes drying and grinding the leaves, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) . This method ensures a high yield of pure beta-Hederin suitable for various applications.
化学反应分析
Types of Reactions
Beta-Hederin undergoes several types of chemical reactions, including:
Oxidation: Beta-Hederin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in beta-Hederin, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the beta-Hederin molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of beta-Hederin, and substituted compounds with different functional groups .
科学研究应用
Beta-Hederin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and antimicrobial properties. .
Industry: Used in the formulation of pharmaceuticals and cosmetics due to its bioactive properties
作用机制
Beta-Hederin exerts its effects through various molecular targets and pathways. It has been shown to interact with cell membranes, leading to increased permeability and subsequent cell lysis. This mechanism is particularly effective against cancer cells, making beta-Hederin a potential anti-cancer agent . Additionally, beta-Hederin can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
相似化合物的比较
Beta-Hederin is often compared with other triterpenoid saponins such as alpha-Hederin and hederacoside C. While all these compounds share similar structural features, beta-Hederin is unique in its higher potency and broader range of pharmacological activities . Similar compounds include:
Alpha-Hederin: Known for its anti-tumor and anti-inflammatory properties.
Hederacoside C: Primarily used for its expectorant and antitussive effects.
Beta-Hederin stands out due to its higher efficacy in various biological activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAJNOZMACNWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[[4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate](/img/structure/B13391877.png)


![N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide](/img/structure/B13391895.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride](/img/structure/B13391904.png)
![[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide](/img/structure/B13391906.png)
![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13391912.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide](/img/structure/B13391915.png)
![4-[2,6-Dichloro-4-[2-[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one](/img/structure/B13391917.png)
![3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid,hydrochloride](/img/structure/B13391932.png)


![2-Methyl-1,9-dihydrobenzo[cd]indole](/img/structure/B13391953.png)
